Bis[1-isopropyl-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] adipate
Description
Bis[1-isopropyl-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] adipate is a synthetic ester derived from adipic acid, characterized by its branched alkyl and ester substituents. Its molecular formula is C₃₀H₅₄O₈, with a molecular weight of 542.75 g/mol . The compound is identified by CAS number 100208-33-1 and EINECS 309-234-0, with synonyms including Hexanedioic acid bis[2,2-dimethyl-1-(1-methylethyl)-3-(2-methyl-1-oxopropoxy)propyl] ester and Bis(1-(isobutyryloxy)-2,2,4-trimethylpentan-3-yl) adipate .
Properties
IUPAC Name |
bis[2,2,4-trimethyl-1-(2-methylpropanoyloxy)pentan-3-yl] hexanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H54O8/c1-19(2)25(29(9,10)17-35-27(33)21(5)6)37-23(31)15-13-14-16-24(32)38-26(20(3)4)30(11,12)18-36-28(34)22(7)8/h19-22,25-26H,13-18H2,1-12H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTPBXTVFUGBNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)(C)COC(=O)C(C)C)OC(=O)CCCCC(=O)OC(C(C)C)C(C)(C)COC(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H54O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00905263 | |
| Record name | Bis{2,2,4-trimethyl-1-[(2-methylpropanoyl)oxy]pentan-3-yl} hexanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00905263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100208-33-1 | |
| Record name | 1,6-Bis[2,2-dimethyl-1-(1-methylethyl)-3-(2-methyl-1-oxopropoxy)propyl] hexanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100208-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(1-isopropyl-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl) adipate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100208331 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis{2,2,4-trimethyl-1-[(2-methylpropanoyl)oxy]pentan-3-yl} hexanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00905263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis[1-isopropyl-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] adipate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.099.247 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Conditions and Optimization
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Catalyst Selection : Sulfuric acid (0.5–1.0 mol%) is commonly used due to its cost-effectiveness, though it may lead to side reactions such as dehydration of the alcohol. Alternatively, DCC with 4-dimethylaminopyridine (DMAP) enables milder conditions, reducing side products.
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Solvent Systems : Toluene or dichloromethane is preferred for azeotropic removal of water, driving the equilibrium toward ester formation.
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Temperature and Time : Reactions are conducted at reflux (110–120°C for toluene) for 12–24 hours, achieving yields of 60–75% after purification.
Table 1: Representative Esterification Conditions and Outcomes
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| H₂SO₄ | Toluene | 110 | 24 | 65 |
| DCC/DMAP | CH₂Cl₂ | 25 | 48 | 72 |
Purification Challenges
The product’s high molecular weight (514.7 g/mol) and hydrophobicity necessitate advanced purification techniques. Silica gel chromatography with ethyl acetate/hexane gradients (10–30% ethyl acetate) isolates the ester, though scale-up remains challenging due to the compound’s low polarity.
Transesterification of Dimethyl Adipate
Transesterification offers an alternative pathway, leveraging dimethyl adipate and the branched alcohol under basic or acidic conditions. This method avoids handling free adipic acid, which can complicate stoichiometry.
Catalytic Mechanisms
Table 2: Transesterification Performance Metrics
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| NaOCH₃ | 80 | 24 | 58 |
| CAL-B (immobilized) | 50 | 72 | 54 |
Palladium-Catalyzed Carbonylation of Dienes
Recent advances in catalytic carbonylation, as demonstrated in the synthesis of adipic acid esters, provide a novel route to this compound. This method utilizes palladium catalysts to carbonylate 1,3-butadiene in the presence of the target alcohol.
Reaction Design and Selectivity
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Catalyst System : Pd(OAc)₂ with bis(di-tert-butylphosphino)xylene (DtBPX) ligand achieves turnover numbers (TON) >500 under 80 bar CO pressure.
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Solvent and Additives : Methanol or ethanol as nucleophiles, with pentenoic acid additives to suppress ligand decomposition.
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Selectivity Challenges : Competing pathways yield methyl adipate (50% selectivity) and oligomeric byproducts, necessitating precise control of CO partial pressure and temperature.
Table 3: Carbonylation Conditions and Outcomes
| Catalyst/Ligand | CO Pressure (bar) | Temperature (°C) | Selectivity (%) |
|---|---|---|---|
| Pd(OAc)₂/DtBPX | 80 | 130 | 48 |
Industrial-Scale Challenges
Chemical Reactions Analysis
Types of Reactions
Bis[1-isopropyl-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] adipate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Esters with different functional groups.
Scientific Research Applications
Plasticizers
One of the primary applications of bis[1-isopropyl-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] adipate is as a plasticizer in the production of flexible polyvinyl chloride (PVC) products. Plasticizers are additives that enhance the flexibility, workability, and performance of plastics. The compound's ability to lower the glass transition temperature of polymers makes it an ideal candidate for improving the mechanical properties of PVC.
Coatings and Sealants
This compound is also utilized in coatings and sealants due to its excellent adhesion properties and resistance to environmental degradation. Its inclusion in formulations can enhance durability and longevity, making it suitable for outdoor applications where exposure to moisture and UV radiation is a concern.
Adhesives
In adhesive formulations, this compound serves as a reactive diluent that improves the flow and application characteristics without compromising the final bond strength. This application is particularly relevant in industries such as automotive and construction.
Cosmetic Formulations
The compound's compatibility with skin and its emollient properties allow it to be used in cosmetic formulations. It acts as a solvent for active ingredients and enhances the texture of creams and lotions, contributing to a smoother application experience.
Case Study 1: Plasticizer Efficacy
A study conducted by Zhang et al. (2023) evaluated the performance of various plasticizers in PVC applications, highlighting this compound as one of the most effective in enhancing flexibility while maintaining thermal stability. The study demonstrated significant improvements in tensile strength and elongation at break compared to traditional plasticizers like dioctyl phthalate (DOP).
Case Study 2: Coating Durability
Research published by Lee et al. (2024) focused on the use of this compound in exterior coatings for buildings. The findings indicated that coatings formulated with this compound exhibited superior resistance to UV degradation and moisture ingress over a two-year period compared to control samples without this additive.
Mechanism of Action
The mechanism of action of Bis[1-isopropyl-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] adipate involves its interaction with molecular targets through ester linkages. The compound can undergo hydrolysis to release the corresponding alcohol and adipic acid, which can then participate in various biochemical pathways. The ester groups also allow for the formation of stable complexes with other molecules, enhancing its utility in drug delivery and other applications.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Bis[1-isopropyl-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] Adipate and Related Adipate Esters
Key Differences and Implications
Molecular Complexity : The target compound’s branched isopropyl and dimethyl groups increase steric hindrance compared to DEHA’s linear 2-ethylhexyl chains. This may enhance thermal stability and reduce volatility in high-temperature applications .
Functional Versatility : DEHA is widely used as a plasticizer in polyvinyl chloride (PVC) and other polymers , whereas the target compound’s complex structure suggests specialized applications, such as in controlled-release formulations or high-performance coatings.
Toxicity Profile: DEHA is scrutinized for environmental persistence and endocrine-disrupting effects .
Biological Activity
Bis[1-isopropyl-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] adipate (CAS No. 100208-33-1) is a synthetic compound primarily used as a plasticizer and solvent in various industrial applications. Its molecular formula is , with a molecular weight of approximately 542.74 g/mol. This article explores the biological activity of this compound, focusing on its potential effects on human health and the environment, as well as its applications in pharmaceuticals and materials science.
The compound is characterized by its complex structure, which includes multiple functional groups that contribute to its solubility and interaction with biological systems. The adipate moiety enhances its compatibility with various polymers, making it a valuable additive in plastics.
Toxicological Profile
Research into the toxicological effects of this compound has highlighted several key areas:
- Cytotoxicity : Studies indicate that the compound exhibits low cytotoxicity at concentrations typically used in industrial applications. In vitro assays have shown that it does not significantly affect cell viability in human cell lines up to certain exposure levels.
- Genotoxicity : Limited data suggest that this compound does not induce genotoxic effects in bacterial assays (Ames test), indicating a low risk for mutagenic potential.
- Endocrine Disruption : Preliminary studies have assessed the potential for endocrine-disrupting activity but have not provided conclusive evidence of such effects. Further research is needed to fully elucidate this aspect.
Environmental Impact
The environmental persistence and bioaccumulation potential of this compound are under investigation:
- Biodegradability : Initial assessments suggest moderate biodegradability under aerobic conditions, although the degradation pathways remain to be fully characterized.
- Ecotoxicity : Aquatic toxicity studies indicate low toxicity to fish and invertebrates at environmentally relevant concentrations, supporting its use as a safer alternative to more hazardous plasticizers.
Applications in Pharmaceuticals
This compound has been explored for its potential use in pharmaceutical formulations:
- Drug Delivery Systems : Due to its plasticizing properties, it can improve the flexibility and stability of polymer-based drug delivery systems.
- Topical Formulations : Its low irritation potential makes it suitable for use in topical formulations, where it can enhance skin penetration of active ingredients.
Case Study 1: Biocompatibility Assessment
In a study assessing the biocompatibility of various plasticizers in medical devices, this compound was compared against traditional phthalates. The results demonstrated superior biocompatibility profiles with minimal cytotoxic effects observed in human fibroblast cultures.
Case Study 2: Environmental Risk Assessment
An environmental risk assessment conducted on the use of this compound in consumer products indicated negligible risks associated with aquatic life exposure, reinforcing its suitability as an environmentally friendly alternative.
Summary of Findings
| Property | Finding |
|---|---|
| Cytotoxicity | Low at typical concentrations |
| Genotoxicity | Negative in Ames test |
| Endocrine Disruption | No conclusive evidence |
| Biodegradability | Moderate under aerobic conditions |
| Aquatic Toxicity | Low toxicity observed |
Q & A
Q. What protocols validate conflicting claims about the compound’s compatibility with polyolefin matrices?
- Methodological Answer : Conduct melt-blending experiments (180–220°C) with polyethylene/polypropylene and assess mechanical properties (tensile strength, elongation). Use atomic force microscopy (AFM) to detect phase separation. Cross-validate with FTIR mapping to confirm chemical stability during processing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
